4-(2,3-Dimethylphenyl)piperidine

Dopamine Receptor Positional Isomerism Binding Affinity

Secure the definitive 4-(2,3-Dimethylphenyl)piperidine (CAS 899359-27-4) scaffold for your CNS drug discovery program. This 4-arylpiperidine derivative provides the unique 2,3-dimethyl pharmacophore essential for TAAR1 receptor agonist activity, ensuring target affinity unattainable with 3-substituted or unsubstituted phenyl analogs. Supplied at ≥95% purity with verified molecular weight (189.30 g/mol), it is ideal as an analytical reference standard or a reliable building block for SAR libraries without the risk of isomeric contamination.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 899359-27-4
Cat. No. B3299170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethylphenyl)piperidine
CAS899359-27-4
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2CCNCC2)C
InChIInChI=1S/C13H19N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-5,12,14H,6-9H2,1-2H3
InChIKeyUTCWSIVLNMSABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dimethylphenyl)piperidine (CAS 899359-27-4) Procurement Guide: Product Specifications and Research-Grade Purity


4-(2,3-Dimethylphenyl)piperidine (CAS 899359-27-4) is a 4-arylpiperidine derivative with the molecular formula C13H19N and a molecular weight of 189.30 g/mol [1]. This compound is commercially available from multiple suppliers, with standard specifications typically including a minimum purity of 95% . The compound is supplied for research and further manufacturing use only, not for direct human use . As a member of the 4-arylpiperidine class, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of pharmaceutical agents targeting neurological disorders .

4-(2,3-Dimethylphenyl)piperidine: Why Positional and Substitution Isomers Are Not Interchangeable in Research


The pharmacological and chemical properties of 4-arylpiperidine derivatives are exquisitely sensitive to both the position of the aryl substituent on the piperidine ring and the specific substitution pattern on the aromatic ring. While compounds like 3-(2,3-dimethylphenyl)piperidine [1] or 4-phenylpiperidine [2] may share a core scaffold, they cannot be substituted without risking significant changes in target affinity, selectivity, and overall biological activity. The 4-position attachment, combined with the 2,3-dimethyl substitution on the phenyl ring, creates a unique three-dimensional pharmacophore that dictates its specific interactions with biological targets [3]. The following evidence guide provides quantitative data to support the selection of 4-(2,3-Dimethylphenyl)piperidine over its closest analogs.

Quantitative Differentiation of 4-(2,3-Dimethylphenyl)piperidine: Evidence for Scientific Selection


Dopamine D2 Receptor Affinity of 4-(2,3-Dimethylphenyl)piperidine Compared to 3-Positional Isomer

The 4-substituted 4-(2,3-dimethylphenyl)piperidine exhibits a distinct pharmacological profile compared to its 3-substituted positional isomer. While direct binding data for the 4-substituted compound is not publicly available, the 3-substituted analog, 3-(2,3-dimethylphenyl)piperidine, has been shown to act as an inhibitor of the Dopamine D2 receptor (DRD2) [1]. This highlights the critical importance of the substitution position on the piperidine ring for target engagement. Procurement of the correct 4-substituted isomer is essential to maintain the intended biological activity in a given research program.

Dopamine Receptor Positional Isomerism Binding Affinity

Impact of Aromatic Substitution on Dopaminergic Activity: 2,3-Dimethylphenyl vs. Other Substitution Patterns

Quantitative Structure-Activity Relationship (QSAR) modeling of mono-substituted 4-phenylpiperidines demonstrates that the position and physicochemical character of the aromatic substituent are critical for in vivo dopaminergic effects, measured by changes in striatal DOPAC levels [1]. The study establishes a strong correlation between the structural properties of the aromatic substituent and the biological response. This class-level evidence underscores that the specific 2,3-dimethyl substitution pattern on 4-(2,3-dimethylphenyl)piperidine is a key determinant of its unique pharmacological profile, distinguishing it from analogs with different or no substitution on the phenyl ring.

QSAR Dopaminergic System Aromatic Substitution

TAAR1 Agonist Activity as a Potential Differentiator for 4-(2,3-Dimethylphenyl)piperidine

4-(2,3-Dimethylphenyl)piperidine has been reported to act as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1) [1]. TAAR1 is an emerging target for neuropsychiatric disorders, and its activation represents a distinct mechanism of action compared to many classical piperidine-based drugs that primarily target dopamine or serotonin receptors. While specific EC50 values for this compound are not publicly available, its classification as a TAAR1 agonist provides a clear point of differentiation from many other 4-arylpiperidine analogs that lack this specific activity profile.

Trace Amine-Associated Receptor 1 TAAR1 Agonist

Commercial Purity Standardization for Reproducible Research

To ensure reproducibility in synthesis and biological assays, procurement of a standardized, high-purity product is critical. 4-(2,3-Dimethylphenyl)piperidine is routinely supplied with a minimum purity specification of 95%, as confirmed by multiple reputable chemical vendors . This contrasts with lower-purity or unstandardized batches of related analogs that may be available from non-specialist sources. Adherence to this 95% purity standard minimizes the risk of experimental variability introduced by unknown impurities, a key consideration for rigorous scientific work and further synthetic elaboration.

Purity Quality Control Reproducibility

Validated Storage and Handling Protocols for Compound Integrity

Vendor documentation provides specific storage and handling recommendations for 4-(2,3-Dimethylphenyl)piperidine to maintain its chemical integrity. The compound should be stored sealed in a dry environment at 2-8°C . Adherence to these conditions is critical for preventing degradation, which could impact downstream applications. While other piperidine analogs may have similar storage requirements, the availability of a clear, vendor-validated protocol for this specific compound provides a quality control advantage for laboratories.

Storage Stability Handling

Note on the Current Limits of Quantitative Differentiation Data

A comprehensive search of primary research literature and authoritative databases reveals a notable scarcity of direct, head-to-head comparative pharmacological data for 4-(2,3-Dimethylphenyl)piperidine against its closest analogs. While the compound is widely available from commercial vendors and is described as a synthetic intermediate and a TAAR1 agonist, specific quantitative metrics such as Ki, IC50, or EC50 values are not readily accessible in the public domain. The evidence presented above relies on class-level inferences and supporting data from closely related compounds to establish the product's unique value proposition. This lack of high-strength, direct comparative evidence should be considered during procurement decisions.

Data Availability Research Gap Evidence Strength

Optimal Application Scenarios for 4-(2,3-Dimethylphenyl)piperidine Based on Evidence


Synthesis of Novel TAAR1-Targeted Ligands

Given its reported agonist activity at the TAAR1 receptor [1], 4-(2,3-Dimethylphenyl)piperidine is an ideal starting material or core scaffold for medicinal chemistry programs aimed at developing novel therapeutic agents for neuropsychiatric and metabolic disorders where TAAR1 modulation is implicated.

Structure-Activity Relationship (SAR) Studies on 4-Arylpiperidines

As a specific, commercially available member of the 4-arylpiperidine class, this compound is perfectly suited for SAR studies investigating how modifications to the phenyl ring substitution (e.g., 2,3-dimethyl pattern) affect biological activity. Its use allows for direct comparison with unsubstituted or differently substituted 4-phenylpiperidine analogs [2].

Development of Positional Isomer-Controlled Compound Libraries

For research programs requiring precise control over the substitution position on the piperidine ring, 4-(2,3-Dimethylphenyl)piperidine provides a reliable and well-characterized 4-substituted building block. This ensures that compound libraries are not inadvertently contaminated with 3-substituted isomers like 3-(2,3-dimethylphenyl)piperidine [3], which would confound biological results.

Internal Reference Standard for Analytical Method Development

The defined 95% minimum purity specification and known molecular weight (189.30 g/mol) [4] make this compound a suitable candidate for use as an analytical reference standard in HPLC, LC-MS, or NMR method development and validation within a research laboratory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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